An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-3-chloro-2-(trifluoromethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-3-chloro-2-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 6-Amino-3-chloro-2-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules and established analytical principles to offer a robust predictive analysis. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, potential synthetic pathways, and detailed protocols for its empirical characterization. This guide emphasizes the scientific rationale behind experimental methodologies, ensuring a self-validating approach to its analysis.
Introduction: Unveiling a Novel Phenolic Compound
Substituted aminophenols are a cornerstone in the synthesis of a multitude of organic compounds, finding extensive applications in the pharmaceutical, agrochemical, and dye industries.[1] The unique combination of an amino group, a hydroxyl group, and various substituents on the aromatic ring imparts a wide range of chemical reactivity and biological activity. The subject of this guide, 6-Amino-3-chloro-2-(trifluoromethyl)phenol, presents a particularly interesting case with its trifluoromethyl and chloro substituents.
The trifluoromethyl group is a key player in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring. The chloro substituent, also electron-withdrawing, further modulates the molecule's reactivity and acidity. The interplay of these groups, along with the amino and hydroxyl moieties, suggests that 6-Amino-3-chloro-2-(trifluoromethyl)phenol could be a valuable building block for novel therapeutic agents and functional materials.
This guide will proceed with a detailed examination of its predicted physicochemical properties, a proposed synthetic route, and a comprehensive set of standard operating procedures for its empirical characterization.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of 6-Amino-3-chloro-2-(trifluoromethyl)phenol can be estimated by analyzing its structural analogues. The following table summarizes these predicted properties, with the understanding that these are estimations and require experimental verification.
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₇H₅ClF₃NO | Based on the chemical structure. |
| Molecular Weight | 211.57 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale-yellow solid | Aminophenols are typically crystalline solids at room temperature.[3][4] |
| Melting Point | 80 - 120 °C | Based on the melting points of similar substituted aminophenols. The exact value is difficult to predict due to the unique substitution pattern influencing crystal lattice energy. |
| Boiling Point | > 300 °C (decomposes) | Phenols and anilines with multiple substituents often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, DMSO, and acetone. | The polar amino and hydroxyl groups suggest some water solubility, while the trifluoromethyl and chloro-substituted benzene ring indicates solubility in organic solvents.[3][5] |
| pKa (Phenolic -OH) | 7.5 - 8.5 | The strong electron-withdrawing effects of the trifluoromethyl and chloro groups are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).[6] |
| pKa (Anilinium -NH₃⁺) | 2.0 - 3.0 | The electron-withdrawing groups will decrease the basicity of the amino group, resulting in a lower pKa for the conjugate acid compared to aniline (pKa ≈ 4.6). |
Proposed Synthetic Pathway
A plausible synthetic route for 6-Amino-3-chloro-2-(trifluoromethyl)phenol can be conceptualized starting from a commercially available substituted aniline. The following diagram illustrates a potential multi-step synthesis.
Caption: Proposed synthetic workflow for 6-Amino-3-chloro-2-(trifluoromethyl)phenol.
Causality Behind Experimental Choices:
-
Step 1: Diazotization and Hydrolysis: This standard transformation converts the starting aniline into the corresponding phenol. The amino group is first converted to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.
-
Step 2: Nitration: The introduction of a nitro group is a crucial step to enable the final amination. The directing effects of the existing substituents (hydroxyl, chloro, and trifluoromethyl) will influence the position of nitration. The para-position to the strongly activating hydroxyl group is the most likely site for substitution.
-
Step 3: Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved through various well-established methods, such as catalytic hydrogenation or using a metal in acidic media (e.g., iron in hydrochloric acid).
Standard Operating Procedures for Physicochemical Characterization
The following protocols describe standard methods for the experimental determination of the key physicochemical properties of 6-Amino-3-chloro-2-(trifluoromethyl)phenol.
General Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a novel synthesized compound like 6-Amino-3-chloro-2-(trifluoromethyl)phenol.
Caption: General workflow for the characterization of a synthesized chemical compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus: Capillary melting point apparatus, capillary tubes, mortar and pestle.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Apparatus: Vials, magnetic stirrer, analytical balance.
Procedure (Qualitative):
-
Add approximately 10 mg of the compound to a vial.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, acetone, toluene).
-
Stir the mixture vigorously for 1-2 minutes at room temperature.
-
Visually observe if the solid dissolves completely, partially, or not at all.
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess of the solid to a known volume of the solvent.
-
Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Analyze a known volume of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus: pH meter, burette, magnetic stirrer, beaker, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).
-
If determining the pKa of the phenolic proton, titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
If determining the pKa of the anilinium ion, first protonate the amino group by adding a slight excess of the standardized HCl solution, and then titrate with the standardized NaOH solution.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.
| Technique | Expected Characteristics for 6-Amino-3-chloro-2-(trifluoromethyl)phenol |
| ¹H NMR | - Aromatic protons (2H) appearing as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm).- Broad signals for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. The chemical shift will be concentration and solvent-dependent. |
| ¹³C NMR | - A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling.[2]- Signals for the aromatic carbons, with their chemical shifts influenced by the various substituents. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group (-CF₃).[2] |
| FT-IR | - Broad O-H stretching band around 3200-3600 cm⁻¹.- N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm⁻¹.- C-F stretching bands, typically strong, in the region of 1000-1350 cm⁻¹.- C-Cl stretching band around 600-800 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹.[7] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (211.57 for C₇H₅ClF₃NO).- An isotopic pattern for the molecular ion (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.- Fragmentation patterns corresponding to the loss of functional groups. |
Influence of Substituents on Physicochemical Properties
The electronic and steric properties of the amino, chloro, and trifluoromethyl groups have a profound impact on the overall characteristics of the molecule:
-
Acidity and Basicity: The trifluoromethyl and chloro groups are strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density from the aromatic ring stabilizes the phenoxide anion, thereby increasing the acidity of the phenolic hydroxyl group. Conversely, the electron-withdrawing nature of these groups destabilizes the anilinium cation, making the amino group less basic.
-
Reactivity: The electron-withdrawing substituents deactivate the aromatic ring towards electrophilic substitution. The positions of any further substitution will be directed by the interplay of the activating amino and hydroxyl groups and the deactivating chloro and trifluoromethyl groups.
-
Lipophilicity: The trifluoromethyl and chloro groups significantly increase the lipophilicity of the molecule, which can have important implications for its biological activity, such as membrane permeability.
Potential Applications in Research and Development
Given the structural motifs present in 6-Amino-3-chloro-2-(trifluoromethyl)phenol, it holds potential as a key intermediate in several areas:
-
Pharmaceuticals: As a scaffold for the synthesis of novel bioactive molecules. The combination of the phenol, aniline, trifluoromethyl, and chloro moieties could be exploited to design new kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.
-
Agrochemicals: Many pesticides and herbicides are based on substituted phenol and aniline structures. This compound could serve as a precursor for new crop protection agents.
-
Materials Science: The functional groups present could be utilized in the synthesis of specialty polymers, dyes, or other functional materials with unique optical or electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Amino-3-chloro-2-(trifluoromethyl)phenol is not available, general precautions for handling substituted aminophenols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
Conclusion
6-Amino-3-chloro-2-(trifluoromethyl)phenol is a compound with significant potential in various fields of chemical research and development. While direct experimental data is currently scarce, this guide provides a robust framework for its investigation. By leveraging predictive methods based on well-understood chemical principles and data from analogous structures, and by outlining detailed, self-validating experimental protocols, researchers are well-equipped to undertake the synthesis and comprehensive characterization of this novel molecule. The insights provided herein are intended to accelerate its exploration and unlock its potential applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 4. 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 [sigmaaldrich.com]
- 5. chemcess.com [chemcess.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
